N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide
Description
This compound features a benzo[b]thiophene core linked to a hydroxypropyl group and a pyrazole-sulfonamide moiety. The pyrazole ring, substituted with isopropyl and methyl groups, modulates steric and electronic properties, influencing interactions in biological or material systems . Though direct synthesis details are absent in the provided evidence, analogous compounds (e.g., sulfonamide derivatives in and ) suggest synthetic routes involving nucleophilic substitution, coupling reactions, or cyclization strategies.
Properties
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3,5-dimethyl-1-propan-2-ylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3S2/c1-12(2)22-14(4)18(13(3)21-22)27(24,25)20-11-19(5,23)17-10-15-8-6-7-9-16(15)26-17/h6-10,12,20,23H,11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGNIRIKEQGDNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C)S(=O)(=O)NCC(C)(C2=CC3=CC=CC=C3S2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide typically involves multiple steps. One common approach is to start with the preparation of the benzo[b]thiophene core, which can be synthesized via a Pd-catalyzed coupling reaction of 2-iodothiophenol with phenylacetylene . The resulting benzo[b]thiophene derivative is then subjected to further functionalization to introduce the hydroxypropyl group.
The pyrazole ring can be synthesized separately through a condensation reaction involving appropriate hydrazines and diketones. The final step involves the sulfonation of the pyrazole derivative to introduce the sulfonamide group, followed by coupling with the benzo[b]thiophene derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The benzo[b]thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[b]thiophene moiety can yield sulfoxides or sulfones, while reduction of the sulfonamide group can yield the corresponding amine.
Scientific Research Applications
N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features. It may exhibit activity against various biological targets, including enzymes and receptors.
Materials Science: The benzo[b]thiophene moiety can impart interesting electronic properties, making this compound a candidate for use in organic semiconductors and other electronic materials.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, providing a versatile platform for the development of new chemical entities.
Mechanism of Action
The mechanism of action of N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The benzo[b]thiophene moiety may play a role in binding to these targets, while the sulfonamide group can enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonamide Derivatives with Heterocyclic Cores
- Example: 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide () Structural Similarities: Both compounds contain sulfonamide groups and nitrogen-rich heterocycles (pyrazole vs. pyrazolo[3,4-d]pyrimidine). The isopropyl substituent is shared, enhancing lipophilicity. Synthesis: employs Suzuki-Miyaura coupling (phenylboronic acid, palladium catalyst), suggesting the target compound’s sulfonamide linkage might involve similar cross-coupling or sulfonylation steps. Physicochemical Data:
| Property | Target Compound (Inferred) | Compound |
|---|---|---|
| Melting Point | N/A | 211–214°C |
| Molecular Weight | ~450–500 g/mol | 616.9 g/mol |
Benzo[b]thiophene-Containing Analogues
- Key Differences: The malonate ester and chlorobenzo[d]thiazole groups in differ from the hydroxypropyl-pyrazole-sulfonamide in the target compound, impacting polarity and hydrogen-bonding capacity. Synthesis: uses Q-catalyzed asymmetric synthesis (76–82% yields), suggesting the target compound’s stereochemistry might require chiral catalysts or resolution techniques. Spectroscopic Data:
- IR : Benzo[b]thiophene C–S stretches (~700 cm⁻¹) and sulfonamide S=O stretches (~1350 cm⁻¹) differ from malonate C=O (~1680 cm⁻¹) in .
- NMR : Aromatic protons in benzo[b]thiophene (δ ~7.2–7.8 ppm) are consistent across analogues, while sulfonamide NH protons (δ ~10–12 ppm) distinguish the target compound .
Triazole-Sulfonamide Hybrids
- Example: 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones () Structural Similarities: Sulfonamide and aryl groups are common. Key Differences: The 1,2,4-triazole ring in offers different hydrogen-bonding motifs compared to the pyrazole’s N–H and sulfonamide groups. Spectral Comparison:
- IR : Triazole-thiones show νC=S (~1250 cm⁻¹) and νNH (~3300 cm⁻¹), whereas the target compound’s sulfonamide exhibits νS=O (~1150–1350 cm⁻¹) and νO–H (~3200–3600 cm⁻¹) .
- MS : Molecular ion peaks for triazole-sulfonamides (e.g., m/z 400–500) align with the target compound’s inferred range .
Key Research Findings and Implications
- Synthetic Strategies : Cross-coupling () and cyclocondensation () are viable for sulfonamide-heterocycle hybrids. The target compound may require tailored conditions to balance steric hindrance from isopropyl/methyl groups.
- Structure-Activity Relationships (SAR) :
- Analytical Challenges : Differentiating tautomeric forms (e.g., thione vs. thiol in ) requires combined IR/NMR analysis, a method applicable to the target compound’s hydroxypropyl group conformation .
Biological Activity
N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a compound that has garnered attention due to its potential biological activities. This article synthesizes available research findings on its biological activity, including antiproliferative effects, anti-inflammatory properties, and other pharmacological potentials.
- Molecular Formula: C17H21N3O3S2
- Molecular Weight: 379.5 g/mol
- CAS Number: 2034353-99-4
Antiproliferative Activity
Recent studies have demonstrated that pyrazole derivatives, including the compound , exhibit significant antiproliferative effects against various cancer cell lines. The research indicates that these compounds can inhibit cell proliferation effectively:
- Study Findings:
Anti-inflammatory Effects
The anti-inflammatory properties of sulfonamide derivatives have been well-documented. The compound shows promise in reducing inflammation through various mechanisms:
- Mechanism of Action:
Additional Pharmacological Activities
The compound's structure suggests a broad range of biological activities:
- Antibacterial and Antifungal Activity:
- Antioxidant Properties:
- Cytotoxicity Against Cancer Cells:
Case Studies and Research Findings
| Study Reference | Biological Activity | Key Findings |
|---|---|---|
| PMC4766773 | Antiproliferative | Significant inhibition of U937 cell proliferation with IC50 values indicating effectiveness without high cytotoxicity. |
| PMC10373183 | Anti-inflammatory | Up to 85% inhibition of TNF-α and IL-6 at comparable concentrations to standard drugs. |
| US9993470B2 | Antibacterial | Effective against multiple bacterial strains; potential for development as an antimicrobial agent. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
